

Application Notes and Protocols: Fractional Crystallization of Radium using Barium Bromide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium bromide*

Cat. No.: *B227244*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fractional crystallization of radium using **barium bromide** is a historical yet foundational radiochemical separation technique, famously employed by Marie and Pierre Curie in the isolation of radium.[1][2] This method leverages the slight difference in solubility between radium bromide (RaBr_2) and **barium bromide** (BaBr_2), its chemical homologue.[3] As radium bromide is less soluble than **barium bromide**, it preferentially crystallizes from a saturated solution containing both salts.[4] By repeatedly dissolving and recrystallizing the mixed bromide salts, a progressive enrichment of radium in the crystalline fraction can be achieved. This technique was instrumental in obtaining purified radium salts for the initial studies of radioactivity and its applications.[4]

These application notes provide a detailed overview of the principles, experimental protocols, and relevant data for the fractional crystallization of radium using **barium bromide**.

Data Presentation

The efficiency of the fractional crystallization process is determined by the differences in solubility between radium bromide and **barium bromide**, as well as the enrichment factor achieved in each crystallization step.

Table 1: Solubility of Radium Bromide and **Barium Bromide** in Water

Compound	Formula	Solubility at 20°C (g/100 g H ₂ O)	Solubility at 0°C (g/100 mL H ₂ O)
Radium Bromide	RaBr ₂	70.6[4]	Not available
Barium Bromide	BaBr ₂	~100[5]	92.2[6]

Table 2: Enrichment Data for Fractional Crystallization

Parameter	Value	System	Notes
Enrichment Factor	2.0 - 2.2	Bromide System	The concentration of radium in the crystals is 2.0 to 2.2 times higher than in the dissolved salt. This factor is noted to be independent of the hydrobromic acid concentration.
Enrichment Factor	1.5 - 1.6	Chloride System	For comparison, the chloride system is less efficient.

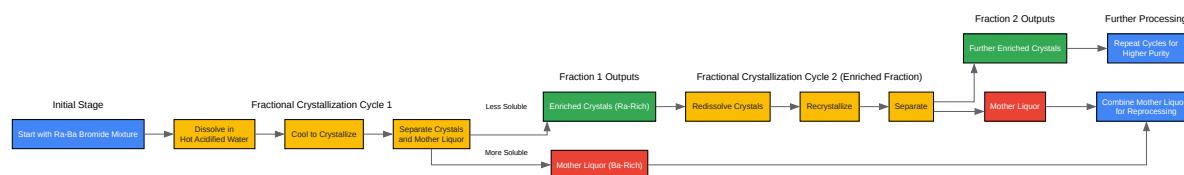
Experimental Protocols

The following is a synthesized protocol for the fractional crystallization of a radium-**barium bromide** mixture, based on historical accounts and established chemical principles. This protocol should be adapted and performed with extreme caution in a laboratory equipped for handling radioactive materials.

Objective: To enrich the concentration of radium in a mixed radium-**barium bromide** salt through fractional crystallization.

Materials:

- Radium-**barium bromide** salt mixture


- Distilled water
- Hydrobromic acid (HBr), concentrated
- Crystallization dishes (e.g., porcelain or silica)
- Heating apparatus (e.g., hot plate or water bath)
- Filtration apparatus (e.g., Büchner funnel, filter paper)
- Drying oven
- Appropriate radiation shielding and monitoring equipment

Protocol:

- Initial Dissolution:
 - Place the radium-**barium bromide** salt mixture into a crystallization dish.
 - Add a minimal amount of hot distilled water to dissolve the salt completely. Gentle heating may be applied to facilitate dissolution.
 - Acidify the solution slightly by adding a few drops of hydrobromic acid. This is done to prevent the hydrolysis of the salts.
- First Crystallization:
 - Allow the solution to cool slowly to room temperature. As the solution cools, crystals will begin to form.
 - To maximize the yield of the first crystal fraction, the solution can be further cooled in an ice bath.
 - The first crystals that form will be enriched in radium bromide due to its lower solubility.
- Separation of Crystals and Mother Liquor (Fraction 1):
 - Carefully decant or filter the supernatant liquid (mother liquor) from the crystals.

- The collected crystals represent the first enriched fraction (Fraction 1A).
- The mother liquor contains the more soluble **barium bromide** and a smaller proportion of the remaining radium bromide (Fraction 1B).
- Subsequent Fractional Crystallization Steps:
 - Processing of the Enriched Crystal Fraction (Fraction 1A):
 - Redissolve Fraction 1A in a minimal amount of hot, slightly acidified distilled water.
 - Repeat the crystallization and separation process (steps 2 and 3) to obtain a second, more enriched crystal fraction (Fraction 2A) and a corresponding mother liquor (Fraction 2B).
 - Processing of the Mother Liquor (Fraction 1B):
 - Evaporate the mother liquor from the first crystallization (Fraction 1B) to reduce the volume and induce crystallization.
 - The crystals obtained from this fraction will be depleted in radium compared to the starting material.
 - Systematic Recombination: A systematic approach is to combine the crystal fractions with the mother liquors of subsequent stages to optimize the separation. For example, the mother liquor from the recrystallization of Fraction 1A (Fraction 2B) can be combined with the initial mother liquor (Fraction 1B) for further processing. This process is repeated through numerous cycles to achieve the desired level of radium enrichment.
- Drying and Storage:
 - The final, highly enriched radium bromide crystals should be thoroughly dried in a drying oven at a temperature sufficient to remove all moisture.
 - Store the purified radium bromide in a sealed container with appropriate radiation shielding.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for the fractional crystallization of radium bromide.

Conclusion

The fractional crystallization of radium using **barium bromide**, while a classic technique, demonstrates fundamental principles of chemical separation that are still relevant today. The success of this method relies on the subtle differences in the physicochemical properties of homologous elements. For modern applications, while more advanced techniques like ion exchange chromatography are now available for radium purification, understanding the principles of fractional crystallization provides valuable insight into the historical context of radiochemistry and the challenges faced by early pioneers in the field. The data and protocols presented here offer a foundational resource for researchers and professionals interested in the chemistry of radium and the historical methods of its isolation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Solubility Table for Water at Temperature [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Radium bromide - Wikipedia [en.wikipedia.org]
- 5. dl.icdst.org [dl.icdst.org]
- 6. Barium bromide - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Fractional Crystallization of Radium using Barium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b227244#fractional-crystallization-of-radium-using-barium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com